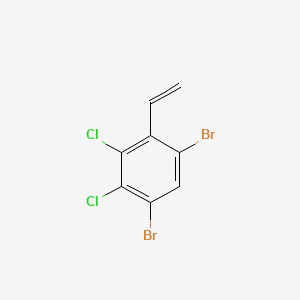
4,6-Dibromo-2,3-dichlorostyrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2,3-dichlorostyrol, also known as 4,6-Dibromo-2,3-dichloro-ethenylbenzene or 4,6-Dibromo-2,3-dichlorovinylbenzene, is a chemical compound with the molecular formula C₈H₄Br₂Cl₂ and a molecular weight of 330.83 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to a styrene backbone, making it a halogenated derivative of styrene. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2,3-dichlorostyrol typically involves the halogenation of styrene derivatives. One common method is the bromination and chlorination of styrene under controlled conditions. The reaction is carried out in the presence of bromine and chlorine sources, such as bromine (Br₂) and chlorine (Cl₂) gases, in an organic solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction is usually performed at low temperatures to control the reactivity of the halogens and to ensure selective substitution at the desired positions on the styrene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2,3-dichlorostyrol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the styrene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and organometallic reagents like Grignard reagents (RMgX).
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution, potassium tert-butoxide (KOtBu) in tert-butanol, Grignard reagents (RMgX) in ether solvents.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution, osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether solvents, catalytic hydrogenation using palladium on carbon (H₂/Pd-C).
Major Products Formed
Substitution: Formation of substituted styrene derivatives with various functional groups.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of dehalogenated styrene derivatives.
Scientific Research Applications
4,6-Dibromo-2,3-dichlorostyrol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated drug candidates with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-dichlorostyrol involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of bromine and chlorine atoms enhances the compound’s ability to form halogen bonds with electron-rich sites on target molecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dibromo-2,3-dichlorophenol: A halogenated phenol with similar bromine and chlorine substitution patterns.
4,6-Dibromo-2,3-dichlorobenzene: A halogenated benzene derivative with similar halogenation but lacking the styrene moiety.
4,6-Dibromo-2,3-dichlorotoluene: A halogenated toluene derivative with similar halogenation but with a methyl group instead of the styrene moiety.
Uniqueness
4,6-Dibromo-2,3-dichlorostyrol is unique due to its styrene backbone, which imparts distinct reactivity and properties compared to other halogenated compounds. The presence of both bromine and chlorine atoms on the styrene ring allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-ethenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2Cl2/c1-2-4-5(9)3-6(10)8(12)7(4)11/h2-3H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNAXQQSCOSESH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=C(C=C1Br)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
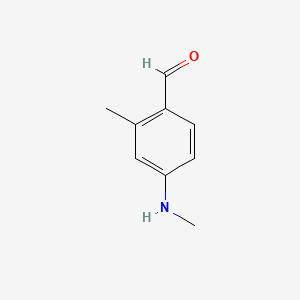
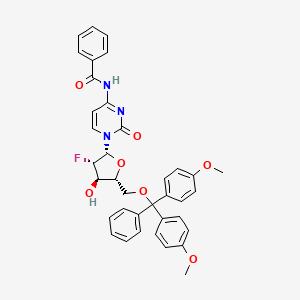

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-bta-,10a-bta-,10b-bta-)-(](/img/new.no-structure.jpg)
![D-[2-13C]xylose](/img/structure/B584055.png)
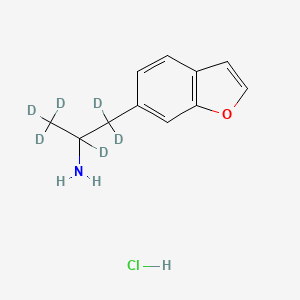
![L-[2-13C]Xylose](/img/structure/B584058.png)
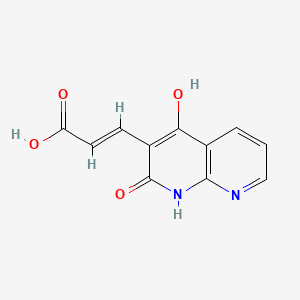

![L-[5-13C]xylose](/img/structure/B584066.png)
![(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B584069.png)
